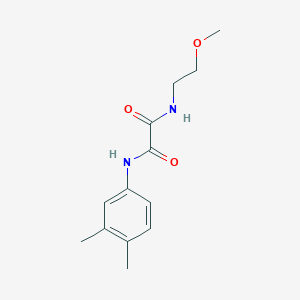
N-(3,4-dimethylphenyl)-N'-(2-methoxyethyl)ethanediamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3,4-dimethylphenyl)-N'-(2-methoxyethyl)ethanediamide, also known as URB597, is a synthetic compound that has been extensively studied for its potential therapeutic applications. It belongs to the class of fatty acid amide hydrolase (FAAH) inhibitors, which are known to increase the levels of endocannabinoids in the body.
Applications De Recherche Scientifique
N-(3,4-dimethylphenyl)-N'-(2-methoxyethyl)ethanediamide has been extensively studied for its potential therapeutic applications in various fields such as pain management, anxiety, depression, addiction, and neurodegenerative disorders. It has been shown to increase the levels of endocannabinoids such as anandamide and 2-arachidonoylglycerol (2-AG) in the body, which are known to have analgesic, anxiolytic, and neuroprotective effects.
Mécanisme D'action
N-(3,4-dimethylphenyl)-N'-(2-methoxyethyl)ethanediamide works by inhibiting the enzyme FAAH, which is responsible for the breakdown of endocannabinoids in the body. By inhibiting FAAH, N-(3,4-dimethylphenyl)-N'-(2-methoxyethyl)ethanediamide increases the levels of endocannabinoids, which in turn activate the cannabinoid receptors in the body. This activation leads to the release of neurotransmitters such as dopamine and serotonin, which are responsible for the analgesic, anxiolytic, and neuroprotective effects of endocannabinoids.
Biochemical and Physiological Effects
N-(3,4-dimethylphenyl)-N'-(2-methoxyethyl)ethanediamide has been shown to have a number of biochemical and physiological effects in the body. It has been shown to increase the levels of endocannabinoids such as anandamide and 2-AG in the body, which are known to have analgesic, anxiolytic, and neuroprotective effects. N-(3,4-dimethylphenyl)-N'-(2-methoxyethyl)ethanediamide has also been shown to increase the levels of dopamine and serotonin in the brain, which are responsible for the mood-enhancing and pain-relieving effects of endocannabinoids.
Avantages Et Limitations Des Expériences En Laboratoire
N-(3,4-dimethylphenyl)-N'-(2-methoxyethyl)ethanediamide has several advantages for lab experiments. It is a potent and selective FAAH inhibitor, which makes it an ideal tool for studying the role of endocannabinoids in various physiological processes. It is also relatively stable and easy to synthesize, which makes it a cost-effective option for researchers. However, N-(3,4-dimethylphenyl)-N'-(2-methoxyethyl)ethanediamide has some limitations as well. It has a short half-life in the body, which makes it difficult to study its long-term effects. It also has poor solubility in water, which can make it difficult to administer in certain experimental settings.
Orientations Futures
There are several future directions for research on N-(3,4-dimethylphenyl)-N'-(2-methoxyethyl)ethanediamide. One area of research is the potential use of N-(3,4-dimethylphenyl)-N'-(2-methoxyethyl)ethanediamide as a therapeutic agent for various neurological disorders such as Alzheimer's disease, Parkinson's disease, and multiple sclerosis. Another area of research is the development of more potent and selective FAAH inhibitors that can be used in clinical settings. Additionally, further studies are needed to investigate the long-term effects of N-(3,4-dimethylphenyl)-N'-(2-methoxyethyl)ethanediamide and its potential side effects in humans.
Conclusion
In conclusion, N-(3,4-dimethylphenyl)-N'-(2-methoxyethyl)ethanediamide is a synthetic compound that has been extensively studied for its potential therapeutic applications. It works by inhibiting the enzyme FAAH, which increases the levels of endocannabinoids in the body. N-(3,4-dimethylphenyl)-N'-(2-methoxyethyl)ethanediamide has several advantages for lab experiments, but also has some limitations. There are several future directions for research on N-(3,4-dimethylphenyl)-N'-(2-methoxyethyl)ethanediamide, including its potential use as a therapeutic agent for various neurological disorders and the development of more potent and selective FAAH inhibitors.
Méthodes De Synthèse
N-(3,4-dimethylphenyl)-N'-(2-methoxyethyl)ethanediamide can be synthesized using a multistep process that involves the reaction of 3,4-dimethylbenzoyl chloride with 2-methoxyethanol to form the intermediate, which is then reacted with ethylenediamine to yield N-(3,4-dimethylphenyl)-N'-(2-methoxyethyl)ethanediamide. The purity and yield of the final product can be improved by using different purification techniques such as column chromatography and recrystallization.
Propriétés
IUPAC Name |
N'-(3,4-dimethylphenyl)-N-(2-methoxyethyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O3/c1-9-4-5-11(8-10(9)2)15-13(17)12(16)14-6-7-18-3/h4-5,8H,6-7H2,1-3H3,(H,14,16)(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMSKHVPZWGBDPV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C(=O)NCCOC)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3,4-dimethylphenyl)-N'-(2-methoxyethyl)ethanediamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2-methoxyphenyl)-2-[(trichloroacetyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B5213808.png)
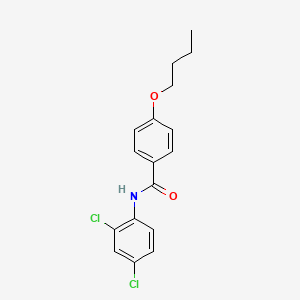
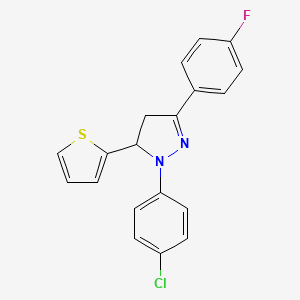
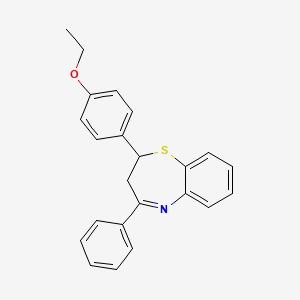
![N-{[1-(2-methoxyphenyl)-1H-pyrazol-4-yl]methyl}-3-isoxazolamine](/img/structure/B5213837.png)
![5-(4-nitrophenyl)-3-phenyl-3a,6a-dihydrospiro[furo[3,4-c]pyrrole-1,2'-indene]-1',3',4,6(3H,5H)-tetrone](/img/structure/B5213843.png)

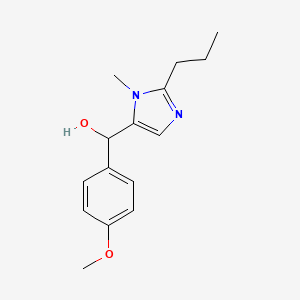
![ethyl 2-ethyl-3-[(2-nitrobenzoyl)hydrazono]butanoate](/img/structure/B5213863.png)
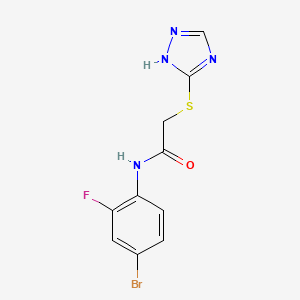
![3-{methyl[4-(methylsulfonyl)-2-nitrophenyl]amino}propanenitrile](/img/structure/B5213887.png)
![2,2'-[1,4-butanediylbis(1H-benzimidazole-2,1-diyl)]diacetamide](/img/structure/B5213891.png)
![N-({[2-(2-chlorophenyl)-1,3-benzoxazol-5-yl]amino}carbonothioyl)-3,4-dimethylbenzamide](/img/structure/B5213897.png)
![N-(2-methoxy-4-nitrophenyl)-2-[(1-phenyl-1H-tetrazol-5-yl)thio]acetamide](/img/structure/B5213900.png)